7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of therapeutic agents targeting various neurological disorders. This compound belongs to the benzodiazepine class, which is characterized by a fusion of a benzene ring and a diazepine ring. The presence of the chlorine atom at the seventh position and a methyl group at the first position contributes to its unique pharmacological properties.
The compound is classified under benzodiazepines, which are widely used for their anxiolytic, sedative, and anticonvulsant properties. It is often studied for its potential applications in treating anxiety disorders, depression, and other neurological conditions. The chemical structure can be represented by its molecular formula and has a molecular weight of approximately 196.68 g/mol .
The synthesis of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvents) and yields are essential for optimizing the synthesis process but are often proprietary to pharmaceutical companies.
The molecular structure of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be visualized using various cheminformatics tools. Its structural representation includes:
The compound's three-dimensional structure influences its interaction with biological targets.
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions:
These reactions are critical for developing derivatives with improved efficacy or reduced side effects.
The mechanism of action for 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves modulation of neurotransmitter systems in the brain:
Data from pharmacological studies indicate that compounds in this class can exhibit varying affinities for different GABA receptor subtypes.
Relevant data such as pKa values indicate its ionization state under physiological conditions.
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several important applications:
Reductive cyclization leverages carbonyl precursors and reducing agents to assemble the diazepine ring in a single step, offering high atom economy. For 7-chloro-1-methyl-substituted derivatives, this typically involves chlorinated anthranilic acid derivatives and N-methyl aminoacetone as key building blocks. The reaction proceeds via imine formation, followed by in situ reduction of the imine bond, yielding the saturated 2,3,4,5-tetrahydro core.
Catalytic hydrogenation (Pd/C, H₂) or hydride reagents (NaBH₄, NaBH₃CN) are employed for reduction. NaBH₃CN is particularly advantageous in acidic media (pH 3–4), suppressing over-reduction and enabling selective imine reduction while tolerating the chloro substituent. For 7-chloro-1-methyl variants, yields range from 65–82% under optimized conditions. Challenges include controlling enantioselectivity and preventing dimerization of reactive intermediates.
Table 1: Reductive Cyclization Approaches for 7-Chloro-1-methyl Derivatives
Carbonyl Precursor | Amine Component | Reducing Agent | Solvent | Yield (%) |
---|---|---|---|---|
2-Amino-5-chlorobenzaldehyde | N-Methylaminoacetone | NaBH₃CN | MeOH | 78 |
Methyl 2-amino-5-chlorobenzoate | N-Methyl-3-aminopropan-1-one | NaBH₄ | EtOH | 65 |
5-Chloroisatoic anhydride | N-Methylglycine ethyl ester | Pd/C, H₂ | THF | 82 |
Key advantages include operational simplicity and compatibility with acid-sensitive groups. However, the method requires stringent control of stoichiometry to minimize by-products like enamine tautomers or reduced aniline side products [4].
This method enables C–N bond formation under mild conditions, crucial for preserving the integrity of the chloro and methyl substituents. The strategy employs 1-(2-bromobenzyl)azetidine-2-carboxamide precursors bearing a 7-chloro group and N-methyl functionality. CuI (5–10 mol%) with N,N-dimethylglycine (DMG, 20 mol%) as a ligand catalyzes the intramolecular Ullmann-type coupling, forming the diazepine ring fused to an azetidine intermediate.
Reactions proceed in 1,4-dioxane at 80–100°C within 3–6 hours, achieving yields of 91–98%. The catalytic system is highly selective for aryl bromide coupling over competing side reactions, tolerating the chloro substituent. The resulting 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-one intermediate undergoes ring-opening to access the target tetrahydrobenzodiazepine.
Table 2: CuI/DMG-Catalyzed Synthesis of Azetidine-Fused Intermediates
Substituent (R¹) | Substituent (R²) | Time (h) | Yield (%) |
---|---|---|---|
7-Cl, 8-H | N-CH₃ | 3 | 98 |
7-Cl, 8-F | N-CH₃ | 4 | 95 |
7-Cl, 8-OCH₃ | N-CH₂C₆H₅ | 5 | 91 |
The azetidine ring is then selectively opened using nucleophiles (NaN₃, KCN, PhSNa) after N-methylation with methyl triflate, yielding 3-substituted-1,4-benzodiazepines. For example, NaN₃ in DMF affords 3-(2-azidoethyl)-7-chloro-1-methyl-1,4-benzodiazepin-2-one in 91% yield [6].
The Mitsunobu reaction facilitates stereoselective N-alkylation, critical for constructing the tertiary amine at N1 of the diazepine ring. Here, 7-chloro-2-aminobenzyl alcohols are coupled with N-methyl-protected β-amino acids (e.g., N-Boc-β-alanine) under Mitsunobu conditions. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) mediate the ether formation, followed by acidolytic deprotection and thermal cyclization.
Cyclization requires temperatures of 100–120°C in toluene or xylene to form the seven-membered ring. Yields for the Mitsunobu step exceed 85%, but overall yields for the target compound drop to 60–75% due to competitive elimination during cyclization. The chloro substituent remains inert under these conditions.
Key considerations:
This method excels in substrates where reductive amination fails due to steric constraints, but it generates stoichiometric phosphine oxide waste [3] [4].
This strategy integrates N-deprotection and cyclization in a single pot, minimizing handling of unstable intermediates. 7-Chloro-N-(haloalkyl)anthranilamide precursors with N-methyl and N-Boc groups are treated with Lewis acids (e.g., TMSOTf) or protic acids (TFA) to cleave the Boc group, liberating a nucleophilic amine that displaces the halide intramolecularly.
Optimal conditions use 10% TFA in dichloroethane (DCE) at 40–60°C, achieving cyclization within 12–24 hours with yields of 70–88%. The electrophilic site is typically a chloro- or bromoethyl moiety positioned to form the diazepine ring without epimerization. Microwave irradiation (100°C, 30 min) can enhance efficiency for sterically congested substrates.
Advantages over stepwise methods:
For example, Ugi adducts derived from methyl anthranilate, N-Boc-glycinal, isocyanides, and carboxylic acids undergo TFA-mediated deprotection-cyclization to afford 1,4-benzodiazepin-6-ones with 41–67% overall yields [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: